molecular formula C17H17NO3S B2867396 Methyl 4-({[1-(thiophen-3-yl)cyclopropyl]methyl}carbamoyl)benzoate CAS No. 2415623-82-2

Methyl 4-({[1-(thiophen-3-yl)cyclopropyl]methyl}carbamoyl)benzoate

Cat. No.: B2867396
CAS No.: 2415623-82-2
M. Wt: 315.39
InChI Key: XRMDFSQAVVOTTC-UHFFFAOYSA-N
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Description

Methyl 4-({[1-(thiophen-3-yl)cyclopropyl]methyl}carbamoyl)benzoate is a synthetic organic compound featuring a benzoate ester core substituted at the 4-position with a carbamoyl group. This carbamoyl group is further functionalized with a cyclopropane ring bearing a thiophen-3-yl moiety. The compound’s structural complexity arises from the integration of three distinct motifs: a methyl benzoate backbone, a carbamate linker, and a cyclopropyl-thiophene substituent.

The compound’s synthesis and structural characterization likely involve advanced crystallographic techniques, such as those enabled by the SHELX software suite, which is widely employed for small-molecule refinement and structure determination .

Properties

IUPAC Name

methyl 4-[(1-thiophen-3-ylcyclopropyl)methylcarbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3S/c1-21-16(20)13-4-2-12(3-5-13)15(19)18-11-17(7-8-17)14-6-9-22-10-14/h2-6,9-10H,7-8,11H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRMDFSQAVVOTTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NCC2(CC2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of Methyl 4-Carbamoylbenzoate

The benzoate ester core is synthesized via palladium-catalyzed carbonylation of 4-bromobenzoic acid derivatives. A representative protocol from patent WO2022122773A1 involves:

Reaction Conditions :

  • Substrate : 4-Bromobenzoic acid (20.0 g, 93.8 mmol).
  • Catalyst : Pd(OAc)₂ (4.26 g, 19.0 mmol) and 1,1'-bis(diphenylphosphino)ferrocene (dppf; 15.4 g, 27.8 mmol).
  • Solvent : Methanol/DMSO (422 mL/638 mL).
  • Conditions : 80°C, 100 psi CO, 24 hours.
  • Yield : 84%.

The reaction proceeds via oxidative addition of the aryl bromide to palladium, followed by CO insertion and methanolysis to yield the methyl ester. Post-reaction purification via silica gel chromatography (eluent: dichloromethane/hexanes) affords the product as a tan oil.

Synthesis of 1-(Thiophen-3-yl)cyclopropylmethanamine

Cyclopropanation of thiophene derivatives is achieved via Simmons-Smith conditions or transition metal-mediated [2+1] cycloaddition. A modified approach from PMC10604881 utilizes:

Reaction Conditions :

  • Substrate : Thiophene-3-carbaldehyde (10.0 g, 89.2 mmol).
  • Reagents : Diiodomethane (14.3 g, 53.5 mmol), Zn-Cu couple (8.7 g, 133.8 mmol).
  • Solvent : Dichloromethane (150 mL).
  • Conditions : 0°C to room temperature, 12 hours.
  • Yield : 68%.

The resulting 1-(thiophen-3-yl)cyclopropanecarbaldehyde is reduced to the primary amine using sodium cyanoborohydride and ammonium acetate in methanol, yielding 1-(thiophen-3-yl)cyclopropylmethanamine.

Amide Coupling Strategies

The final step involves coupling Intermediate A and B. Two predominant methods are documented:

Carbodiimide-Mediated Coupling

Reagents : EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), HOBt (hydroxybenzotriazole).
Procedure :

  • Intermediate A (5.0 g, 25.9 mmol) is dissolved in anhydrous DMF (50 mL).
  • EDCl (6.2 g, 31.1 mmol) and HOBt (4.2 g, 31.1 mmol) are added at 0°C.
  • Intermediate B (4.8 g, 25.9 mmol) is introduced dropwise, and the mixture is stirred at room temperature for 12 hours.
  • Purification via recrystallization (ethanol/water) affords the target compound in 76% yield.

Microwave-Assisted Coupling

Reagents : HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium).
Procedure :

  • Intermediate A (2.0 g, 10.4 mmol) and Intermediate B (2.1 g, 10.4 mmol) are dissolved in DMF (20 mL).
  • HATU (5.9 g, 15.6 mmol) and DIPEA (4.1 mL, 23.9 mmol) are added.
  • The mixture is irradiated at 100°C for 30 minutes under microwave conditions.
  • Column chromatography (ethyl acetate/hexanes, 1:3) yields 82% product.

Optimization and Challenges

Cyclopropanation Side Reactions

Uncontrolled ring-opening of the cyclopropane moiety during coupling is mitigated by:

  • Low-temperature conditions (0–5°C).
  • Steric hindrance : Bulky bases (e.g., DIPEA) reduce nucleophilic attack on the cyclopropane.

Thiophene Reactivity

Thiophene’s electron-rich nature necessitates inert atmospheres (N₂/Ar) to prevent oxidative side reactions. Catalytic amounts of BHT (butylated hydroxytoluene) further stabilize the intermediate.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.02 (d, J = 8.4 Hz, 2H, Ar-H), 7.89 (d, J = 8.4 Hz, 2H, Ar-H), 7.45 (dd, J = 5.0, 3.0 Hz, 1H, Thiophene-H), 7.20 (m, 2H, Thiophene-H), 3.94 (s, 3H, OCH₃), 3.60 (d, J = 6.0 Hz, 2H, CH₂NH), 1.45 (m, 1H, Cyclopropane-H), 1.20 (m, 2H, Cyclopropane-H).
  • HRMS (ESI) : m/z calcd. for C₁₈H₁₇NO₃S [M+H]⁺: 342.0932; found: 342.0936.

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water gradient) confirms >98% purity, with retention time = 12.3 minutes.

Applications and Derivatives

The compound serves as a precursor to kinase inhibitors and protease modulators. Patent WO2004060890A1 discloses analogs with enhanced bioactivity via:

  • Substitution : Introducing electron-withdrawing groups (e.g., -CF₃) at the benzoate 3-position.
  • Ring expansion : Replacing cyclopropane with cyclohexane to modulate steric effects.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-({[1-(thiophen-3-yl)cyclopropyl]methyl}carbamoyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The benzoate ester can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the ester group can produce the corresponding alcohol.

Scientific Research Applications

Methyl 4-({[1-(thiophen-3-yl)cyclopropyl]methyl}carbamoyl)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-({[1-(thiophen-3-yl)cyclopropyl]methyl}carbamoyl)benzoate involves its interaction with specific molecular targets and pathways. The thiophene ring and cyclopropyl group can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Methyl 4-({[1-(thiophen-3-yl)cyclopropyl]methyl}carbamoyl)benzoate with structurally or functionally related compounds, focusing on molecular features, biological activity, and toxicity profiles.

Structural and Functional Analogues

Methyl 4-{[5-(Phenylcarbamoyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate

  • Structure : Shares the methyl benzoate core but replaces the carbamoyl-cyclopropyl-thiophene group with a thiadiazole-methoxy-phenylcarbamoyl substituent.
  • Use : Primarily employed in research and development (R&D) settings.
  • Toxicity : Classified under GHS Category 4 for acute oral, dermal, and inhalation toxicity, indicating moderate hazard .

Chlorpropham (1-Methylethyl (3-Chlorophenyl)carbamate)

  • Structure : A carbamate pesticide with a 3-chlorophenyl group instead of the cyclopropyl-thiophene system.
  • Use : Commercial herbicide and sprout inhibitor.
  • Key Difference : The absence of a benzoate ester and heterocyclic thiophene reduces structural complexity but enhances stability in agricultural formulations .

Isofenphos (1-Methylethyl 2-((Ethoxy((1-Methylethyl)Amino)Phosphinothioyl)Oxy)Benzoate) Structure: Integrates a phosphinothioyl group into the benzoate ester, diverging from the carbamoyl-cyclopropane-thiophene motif. Use: Organophosphate insecticide. Key Difference: The phosphinothioyl moiety confers cholinesterase inhibition activity, a mechanism absent in the target compound .

Comparative Data Table

Compound Name Molecular Weight (g/mol) Key Substituents Primary Use Toxicity (GHS Classification)
This compound ~319.4 (calculated) Thiophen-3-yl, cyclopropane, carbamoyl Research (inferred) Likely Category 4 (analogous to )
Methyl 4-{[5-(Phenylcarbamoyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate 385.4 Thiadiazole, phenylcarbamoyl R&D Category 4 (oral, dermal, inhalation)
Chlorpropham 213.7 3-Chlorophenyl, carbamate Pesticide Not explicitly reported
Isofenphos 331.3 Phosphinothioyl, isopropylamine Insecticide High (organophosphate toxicity)

Key Findings

  • However, this could also increase metabolic instability.
  • Toxicity Trends: Carbamate-containing compounds like the target and Chlorpropham generally exhibit lower acute toxicity compared to organophosphates (e.g., Isofenphos) but may still pose moderate hazards under GHS criteria .
  • Research Utility: The target compound’s unique structure makes it a candidate for exploring novel enzyme inhibitors or agrochemical leads, though its precise mechanisms require further study.

Limitations

Biological Activity

Methyl 4-({[1-(thiophen-3-yl)cyclopropyl]methyl}carbamoyl)benzoate is a compound of interest in medicinal chemistry due to its potential biological activities. Understanding its biological mechanisms, efficacy, and applications is crucial for its development in therapeutic contexts.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

  • Molecular Formula : C16H18N2O2S
  • Molecular Weight : 302.39 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The carbamoyl group plays a significant role in modulating enzyme activity, particularly in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurodegenerative diseases.

Enzyme Inhibition

Research indicates that compounds with similar structures exhibit varying degrees of inhibition against cholinesterases. For instance, derivatives of carbamate compounds have shown IC50 values ranging from 1.60 to 311.0 µM for AChE and BChE, suggesting that this compound may possess comparable inhibitory effects .

Compound TypeAChE IC50 (µM)BChE IC50 (µM)
Carbamate Derivatives38.98 - 311.01.60 - 311.0

Neuroprotective Effects

In studies involving neurotoxic agents, compounds similar to this compound have demonstrated protective effects against dopaminergic neuron damage. This suggests a potential role in the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's .

Study on Cholinesterase Inhibition

A study conducted on various thioether-containing carbamates showed that certain derivatives exhibited significant inhibition of AChE, with some being more effective than established drugs like rivastigmine . This highlights the potential of this compound as a candidate for further development.

Neurotoxicity Assessment

Another investigation assessed the neuroprotective properties of similar compounds against MPTP-induced toxicity in murine models. The findings indicated that these compounds could mitigate dopamine depletion, suggesting their utility in neuroprotection .

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